

# 4-(Methylsulfonyl)benzonitrile chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-(Methylsulfonyl)benzonitrile**

Cat. No.: **B1297823**

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An In-depth Technical Guide to **4-(Methylsulfonyl)benzonitrile**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-(Methylsulfonyl)benzonitrile**, a bifunctional aromatic compound, is a valuable building block in organic synthesis and medicinal chemistry. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its preparation and analysis are presented, alongside structured data tables for easy reference. This guide is intended to serve as a core resource for researchers and professionals utilizing this compound in their work.

## Chemical Structure and Identifiers

**4-(Methylsulfonyl)benzonitrile** possesses a benzene ring substituted with a nitrile ( $-C\equiv N$ ) group and a methylsulfonyl ( $-SO_2CH_3$ ) group at the para (1,4) positions. The strong electron-withdrawing nature of both substituents significantly influences the reactivity of the aromatic ring.

The structure is confirmed by its various chemical identifiers:

Identifier	Value
IUPAC Name	4-(Methylsulfonyl)benzonitrile[1]
CAS Number	22821-76-7[2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>2</sub> S[2][3]
Molecular Weight	181.21 g/mol [2][3][4]
SMILES	CS(=O)(=O)c1ccc(cc1)C#N[2]
InChI	1S/C8H7NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,1H3[2]
InChIKey	FARXIDYHJAANGP-UHFFFAOYSA-N[2]
Synonyms	p-Cyanophenyl methyl sulfone, Methyl p-cyanophenyl sulfone, 4-Cyanophenyl methyl sulphone, p-Methanesulfonylbenzonitrile[1][3]

## Physicochemical Properties

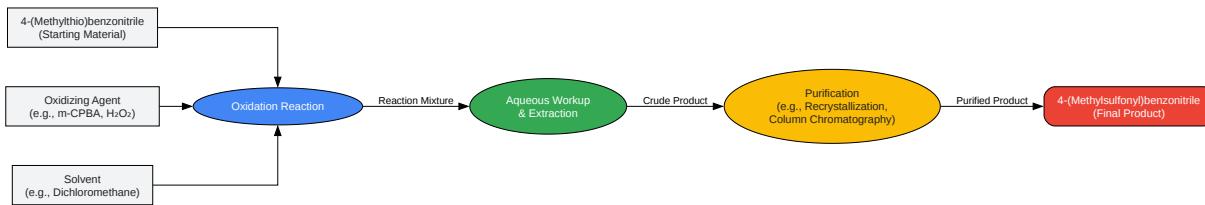
**4-(Methylsulfonyl)benzonitrile** is a stable, solid compound at room temperature. Its key physical and chemical properties are summarized below.

Property	Value	Source
Physical Form	Solid, Crystalline Powder	<a href="#">[2]</a> <a href="#">[3]</a>
Color	White to orange to brown	<a href="#">[3]</a>
Melting Point	137-142 °C	<a href="#">[3]</a>
Boiling Point	385.8 ± 34.0 °C (Predicted)	<a href="#">[3]</a>
Density	1.3055 g/cm <sup>3</sup> (Rough Estimate)	<a href="#">[3]</a>
Refractive Index	1.5650 (Estimate)	<a href="#">[3]</a>
Proton Affinity	798.70 kJ/mol	
Gas Basicity	768.00 kJ/mol	
Storage	Sealed in a dry place at room temperature	<a href="#">[3]</a>

## Synthesis of 4-(Methylsulfonyl)benzonitrile

The synthesis of **4-(Methylsulfonyl)benzonitrile** can be achieved through several routes. A common and effective method is the oxidation of the corresponding thioether, 4-(methylthio)benzonitrile. Another documented approach involves the transformation of 4-methylsulphonyl benzaldehyde.

Below is a logical workflow for the synthesis via oxidation.

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Caption: Synthesis workflow for **4-(Methylsulfonyl)benzonitrile** via oxidation.

## Spectral and Analytical Data

Characterization of **4-(Methylsulfonyl)benzonitrile** is typically performed using standard spectroscopic methods.

Technique	Data Highlights
Mass Spectrometry (MS)	Molecular Ion (M <sup>+</sup> ): Expected at m/z = 181.02. The fragmentation pattern would show losses corresponding to the methyl and sulfonyl groups. <a href="#">[1]</a>
<sup>1</sup> H NMR	Aromatic Protons (AA'BB' system): Two doublets in the range of $\delta$ 7.8-8.2 ppm. Methyl Protons: A singlet around $\delta$ 3.1-3.3 ppm.
<sup>13</sup> C NMR	Quaternary Carbons: Peaks for C-CN, C-SO <sub>2</sub> . Aromatic CH Carbons: Two distinct signals. Methyl Carbon: A signal for the -SO <sub>2</sub> CH <sub>3</sub> group.
Infrared (IR) Spectroscopy	Nitrile (C≡N) stretch: Strong, sharp absorption band around 2220-2240 cm <sup>-1</sup> . Sulfonyl (S=O) stretches: Two strong absorption bands, typically around 1350-1300 cm <sup>-1</sup> (asymmetric) and 1160-1120 cm <sup>-1</sup> (symmetric).

## Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of **4-(Methylsulfonyl)benzonitrile**.

### Synthesis via Oxidation of 4-(Methylthio)benzonitrile

This protocol is adapted from a similar oxidation procedure.[\[5\]](#)

#### Materials:

- 4-(Methylthio)benzonitrile
- meta-Chloroperoxybenzoic acid (m-CPBA) ( $\geq$ 2.2 equivalents)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution

- Saturated aqueous sodium sulfite ( $\text{Na}_2\text{SO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

- Dissolve 4-(methylthio)benzonitrile (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C using an ice bath.
- In a separate flask, dissolve m-CPBA (a slight excess, e.g., 2.2 eq, to ensure full oxidation from sulfide to sulfone) in DCM.
- Add the m-CPBA solution dropwise to the stirred solution of the starting material at 0 °C over 30-60 minutes.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.
- Quench the reaction by adding saturated  $\text{Na}_2\text{SO}_3$  solution to destroy excess peroxide, followed by saturated  $\text{NaHCO}_3$  solution to remove m-chlorobenzoic acid.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer sequentially with saturated  $\text{NaHCO}_3$  solution (2x), water (1x), and brine (1x).
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to afford pure **4-(Methylsulfonyl)benzonitrile**.

## Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of purified **4-(Methylsulfonyl)benzonitrile** in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher spectrometer. Use tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).

Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare a sample by either creating a KBr pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ . Identify the characteristic peaks for the nitrile and sulfonyl functional groups.

Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).
- Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and its fragments.<sup>[1][6]</sup>

## Applications in Research and Drug Development

**4-(Methylsulfonyl)benzonitrile** serves as a key intermediate in the synthesis of more complex molecules. Its dual functionality allows for a variety of chemical transformations.

- Scaffold for Medicinal Chemistry: The benzonitrile and methyl sulfone groups are common pharmacophores. The sulfone group can act as a hydrogen bond acceptor, while the nitrile can be a bioisostere for other functional groups or a precursor for tetrazoles or amidines.
- Intermediate in Organic Synthesis: It is used in the preparation of agrochemicals and pharmaceuticals.<sup>[4]</sup> The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an

amine, and the sulfone group is generally stable to many reaction conditions.

- Precursor for Biologically Active Compounds: While specific applications are often proprietary, related structures like methylsulfonyl-substituted benzoic acids are used in the development of herbicidal compounds.[7] The core structure is also found in inhibitors of biological targets such as the thyroid hormone receptor.[6]

## Safety Information

It is crucial to handle **4-(Methylsulfonyl)benzonitrile** with appropriate safety precautions.

- Hazard Classification: Acute Toxicity, Oral (Category 4).[2]
- Signal Word: Warning.[2][3]
- Hazard Statements: H302: Harmful if swallowed.[2]
- Precautionary Statements:
  - P264: Wash skin thoroughly after handling.
  - P270: Do not eat, drink or smoke when using this product.
  - P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
  - P501: Dispose of contents/container to an approved waste disposal plant.
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

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- To cite this document: BenchChem. [4-(Methylsulfonyl)benzonitrile chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297823#4-methylsulfonyl-benzonitrile-chemical-structure-and-properties]

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